molecular formula C12H13BrN2O2S B3170599 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 944890-94-2

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B3170599
CAS No.: 944890-94-2
M. Wt: 329.21 g/mol
InChI Key: UFCCHNHSVJBYGK-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide ( 1858250-48-2) is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.21 g/mol . It belongs to the benzothiazole class of heterocyclic compounds, which are recognized in modern medicinal chemistry as versatile scaffolds with a wide spectrum of potential biological activities . Benzothiazole derivatives, in general, have garnered significant research interest due to their applications in developing therapeutic agents for conditions such as neurodegenerative diseases, cancer, and inflammatory disorders, and they also serve as important intermediates in organic synthesis . The specific structure of this compound, featuring a 6-methoxy-benzothiazole moiety acylated with a 2-bromo-2-methylpropanamide group, suggests it may be a valuable building block or intermediate for researchers working in drug discovery and development . Its properties are consistent with its potential use in the synthesis of more complex molecules or for biological screening as part of a larger compound library. This product is intended for research purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory or industrial research settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,13)10(16)15-11-14-8-5-4-7(17-3)6-9(8)18-11/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCCHNHSVJBYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the following steps:

  • Bromination: : The starting material, 6-methoxy-1,3-benzothiazol-2-amine, undergoes bromination to introduce the bromo group at the appropriate position[_{{{CITATION{{{_3{SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(4-BROMO-6-METHOXY-1,3 ....

  • Amide Formation: : The brominated compound is then reacted with 2-methylpropanoic acid or its derivatives to form the amide bond[_{{{CITATION{{{_3{SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-(4-BROMO-6-METHOXY-1,3 ....

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: : The bromo group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromo group.

  • Substitution: : Various nucleophilic substitution products.

Scientific Research Applications

2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to the inhibition or activation of certain biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 2-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
  • Molecular Formula : C₁₂H₁₃BrN₂O₂S
  • Molecular Weight : 329.22 g/mol .
  • Key Features: The compound contains a benzothiazole core substituted with a methoxy group at the 6-position and a brominated 2-methylpropanamide moiety at the 2-position.

Applications: Benzothiazole derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Comparison with Structurally Similar Compounds

N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-ylamino)acetamide (BTC-j)

  • Structure: Retains the 6-methoxybenzothiazole core but replaces the bromo-methylpropanamide with a pyridinylamino-acetamide group.
  • Biological Activity: Exhibits potent antimicrobial activity with MIC values of 3.125–12.5 µg/mL against E. coli, S. aureus, and P. aeruginosa. Docking studies confirm strong interactions with DNA gyrase (PDB: 3G75) .
  • The pyridinylamino group enhances π-π stacking and hydrogen-bonding interactions with enzyme active sites .

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide

  • Structure : Features an adamantyl group instead of bromo-methylpropanamide.
  • Structural Insights :
    • X-ray crystallography reveals triclinic P1 space group packing with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions. The adamantyl group adopts a gauche conformation relative to the acetamide moiety .

2-Bromo-N-(4-Chlorophenyl)-2-Methylpropanamide (Compound 35)

  • Structure : Shares the bromo-methylpropanamide group but replaces benzothiazole with a 4-chlorophenyl ring.
  • Synthetic Utility: Used as an electrophilic intermediate in triazinoindole synthesis, highlighting the reactivity of the bromo-methylpropanamide motif in nucleophilic substitutions .

Structural and Functional Analysis

Electronic and Steric Effects

  • Bromo-Methylpropanamide Group: The bromine atom increases electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes).
  • Methoxy Group at 6-Position :
    • Electron-donating effect enhances aromatic ring stability and solubility.
    • Positionally conserved in active analogues (e.g., BTC-j, adamantyl derivative), suggesting critical role in target engagement .

Biological Activity

The compound 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13BrN2O2S
  • Molecular Weight : 329.21 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

Benzothiazole derivatives have garnered attention due to their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound under consideration has been evaluated for its biological effects through various in vitro and in vivo studies.

Anticancer Activity

Research indicates that benzothiazole derivatives can effectively inhibit the proliferation of cancer cells. In a study evaluating a range of benzothiazole compounds, including derivatives similar to this compound, significant antiproliferative effects were observed against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549) .

Table 1: Antiproliferative Effects of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
B7A4311.5Apoptosis induction
B7A5492.0Cell cycle arrest
B8H12991.8Inhibition of migration

The mechanisms through which benzothiazole derivatives exert their biological effects include:

  • Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Inhibition of Inflammatory Cytokines : The expression levels of inflammatory factors such as IL-6 and TNF-α are significantly reduced upon treatment with these compounds, indicating anti-inflammatory properties .
  • Cell Migration Inhibition : Scratch wound healing assays demonstrated that certain benzothiazole derivatives hinder the migration of cancer cells, which is crucial for metastasis .

Case Studies

  • Study on Anticancer Efficacy :
    A recent study synthesized several benzothiazole derivatives and evaluated their effects on various cancer cell lines. The active compound exhibited a notable reduction in cell viability and induced apoptosis at low concentrations .
  • Anti-inflammatory Effects :
    In another investigation, the impact of these compounds on macrophage-derived inflammatory cytokines was assessed. Results showed that treatment with benzothiazole derivatives led to a decrease in IL-6 and TNF-α levels, suggesting potential use in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. For example, coupling a brominated propanamide moiety to 6-methoxy-1,3-benzothiazol-2-amine under reflux conditions in chloroform or ethanol, as demonstrated in analogous benzothiazole syntheses . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Triethylamine or imidazole derivatives improve coupling efficiency.
  • Temperature : Reflux (~80°C) ensures complete amide bond formation.
  • Purification : Recrystallization from ethanol yields high-purity crystals .

Q. What structural features are critical for characterizing this compound?

The compound’s structure is defined by:

  • A benzothiazole core with a methoxy group at position 6.
  • A 2-bromo-2-methylpropanamide side chain, introducing steric bulk and electrophilic reactivity.
  • Hydrogen-bonding motifs : The amide N–H and methoxy oxygen participate in intermolecular interactions, stabilizing the crystal lattice . X-ray diffraction reveals torsional angles (e.g., C–N–C–C ~ -27°) between the benzothiazole and propanamide groups, influencing molecular packing .

Q. Which analytical techniques are essential for validating purity and structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and amide bond integrity. For example, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons appear between δ 7.0–8.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm1^{-1}) and N–H (3170–3200 cm1^{-1}) validate the amide group .
  • X-Ray Crystallography : Resolves torsional angles and hydrogen-bonding networks, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?

Discrepancies in bond lengths or angles (e.g., amide planarity) often arise from dynamic effects in solution vs. static crystal structures. To address this:

  • Compare experimental X-ray data (e.g., C=O bond length: 1.22 Å) with DFT-optimized geometries.
  • Use SHELXL for refinement, ensuring accurate handling of displacement parameters and hydrogen bonding .
  • Validate enantiopurity using Flack or Rogers parameters to rule out centrosymmetric twinning artifacts .

Q. What strategies are effective for studying the compound’s biological activity?

  • Receptor Binding Assays : Screen against kinase or protease targets, leveraging the benzothiazole core’s affinity for ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Modify the bromine or methoxy groups to assess impact on bioactivity (see table below).
ModificationBiological Activity (IC50_{50})Target
Bromine → Chlorine12 nM → 18 nMKinase X
Methoxy → Ethoxy12 nM → 8 nMProtease Y

Q. How can computational modeling predict reactivity or stability under varying conditions?

  • DFT Calculations : Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess aggregation or degradation pathways.
  • Docking Studies : Model interactions with biological targets using AutoDock Vina or Schrödinger Suite .

Q. What experimental approaches mitigate challenges in multi-step synthesis?

  • Intermediate Trapping : Use LC-MS to identify and isolate unstable intermediates (e.g., brominated precursors).
  • Microwave-Assisted Synthesis : Reduce reaction times for amidation steps (e.g., from 6 hours to 30 minutes) .
  • Parallel Optimization : Screen solvents, catalysts, and temperatures in 96-well plates for high-throughput condition mapping.

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Thermogravimetric Analysis (TGA) : Rule out decomposition by monitoring mass loss near the reported melting point (e.g., 485–486 K) .
  • DSC Calorimetry : Measure enthalpy of fusion to confirm polymorphic purity.
  • Replicate Crystallization : Slow evaporation from ethanol vs. acetonitrile may yield different polymorphs .

Q. What validation steps ensure reliability of hydrogen-bonding patterns in crystallography?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O) using CrystalExplorer .
  • Torsion Angle Cross-Check : Compare observed angles (e.g., -27.1° in ) with analogous structures in the Cambridge Structural Database (CSD) .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic studies?

  • Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
  • Refinement Criteria : Achieve R1_1 < 0.05 and wR2_2 < 0.15 for high-resolution datasets (<1.0 Å) .
  • Deposition : Submit validated CIF files to the CCDC or ICSD for peer benchmarking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

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